molecular formula C7H7F3O3 B6179885 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2624134-57-0

1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B6179885
CAS No.: 2624134-57-0
M. Wt: 196.12 g/mol
InChI Key: BYWBQQUNSMQHQV-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid is a unique compound characterized by its bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step often involves the cyclopropanation of a suitable precursor, such as a trifluoromethyl-substituted alkene, using a carbene or metallocarbene catalyst.

    Oxidation: The resulting cyclopropane derivative is then subjected to oxidation to introduce the oxabicyclic structure. Common oxidizing agents include peracids or other oxygen donors.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalytic processes using metal catalysts like palladium or rhodium can also be employed to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the bicyclic structure.

Common Reagents and Conditions:

    Oxidizing Agents: Peracids, hydrogen peroxide, or other oxygen donors.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution Reagents: Halides, nucleophiles like amines or thiols, under basic or acidic conditions.

Major Products: The major products formed from these reactions include various functionalized derivatives, such as trifluoromethyl ketones, alcohols, and substituted bicyclic compounds.

Scientific Research Applications

1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.

    Biology: Investigated for its biological activity and potential as a lead compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The bicyclic structure provides rigidity, which can improve binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

    Bicyclo[2.1.1]hexane Derivatives: Compounds like 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid share a similar bicyclic structure but differ in functional groups.

    Trifluoromethyl-Substituted Compounds: Other trifluoromethyl-substituted compounds, such as trifluoromethyl ketones and alcohols, exhibit similar chemical properties but lack the bicyclic framework.

Uniqueness: 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its combination of a trifluoromethyl group and a rigid bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.

Properties

CAS No.

2624134-57-0

Molecular Formula

C7H7F3O3

Molecular Weight

196.12 g/mol

IUPAC Name

1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)6-1-5(2-6,3-13-6)4(11)12/h1-3H2,(H,11,12)

InChI Key

BYWBQQUNSMQHQV-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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